molecular formula C7H14O2 B14602940 2-Ethyl-4-hydroxypentanal CAS No. 61103-73-9

2-Ethyl-4-hydroxypentanal

Katalognummer: B14602940
CAS-Nummer: 61103-73-9
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: GSZIPRVFMGBRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-hydroxypentanal is an organic compound with the molecular formula C7H14O2. It is a type of aldehyde, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2-ethylbutanal and formaldehyde under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-hydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.

Major Products Formed

    Oxidation: 2-Ethyl-4-hydroxypentanoic acid.

    Reduction: 2-Ethyl-4-hydroxypentanol.

    Substitution: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-hydroxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-hydroxypentanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-4-hydroxyhexanal
  • 2-Methyl-4-hydroxypentanal
  • 2-Ethyl-3-hydroxypentanal

Uniqueness

2-Ethyl-4-hydroxypentanal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific contexts.

Eigenschaften

CAS-Nummer

61103-73-9

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

2-ethyl-4-hydroxypentanal

InChI

InChI=1S/C7H14O2/c1-3-7(5-8)4-6(2)9/h5-7,9H,3-4H2,1-2H3

InChI-Schlüssel

GSZIPRVFMGBRLY-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(C)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.